molecular formula C12H16N2O3 B1397959 Benzyl 1,2,5-oxadiazepane-5-carboxylate CAS No. 952153-89-8

Benzyl 1,2,5-oxadiazepane-5-carboxylate

Cat. No. B1397959
M. Wt: 236.27 g/mol
InChI Key: JESKYYYFBJBLAC-UHFFFAOYSA-N
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Description

Benzyl 1,2,5-oxadiazepane-5-carboxylate is a chemical compound with the molecular formula C12H16N2O3. It has a molecular weight of 236.27 g/mol. The compound also exists as a hydrochloride salt with a molecular weight of 272.73 .


Molecular Structure Analysis

The InChI code for Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is 1S/C12H16N2O3.ClH/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Molecular Interaction and Toxicity Studies

Benzyl 1,2,5-oxadiazepane-5-carboxylate and its derivatives have been investigated for various molecular interactions and toxicity profiles. For instance, a study on 5-Benzyl-1,3,4-Oxadiazole-2-Thiol (a related compound) revealed its potential as an antioxidant with significant hepato-protective activity. This study utilized both in silico and in vivo models to assess the compound's molecular interactions with toxicity/oxidative enzymes and its antioxidant effect on catalase, SOD, TBARS enzymes, and histopathological assessment in liver and blood samples from treated rats (Qamar et al., 2022).

Effects on Blood Glucose Concentration

The effects of certain derivatives on blood glucose levels have been explored. Research on a series of new 2-(phenylalkyl)oxirane-2-carboxylic acids, structurally similar to Benzyl 1,2,5-oxadiazepane-5-carboxylate, indicated remarkable blood glucose lowering activities in fasted rats. The study highlighted the importance of specific substituents on the phenyl ring and the chain length for achieving the most effective blood glucose regulation (Eistetter & Wolf, 1982).

Neuroimaging and Radiosynthesis Applications

Compounds related to Benzyl 1,2,5-oxadiazepane-5-carboxylate have also been used in neuroimaging and radiosynthesis. For example, ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4] benzodiazepine-3-carboxylate was developed for positron emission tomography (PET) to study central benzodiazepine receptors in vivo (Maziére et al., 1984). Additionally, carbon-11 isotopologues of dihydropyridine Ca2+-channel antagonists, like isradipine, were synthesized for in vivo PET probes to study calcium channels, showcasing rapid brain uptake and the potential for further research in managing pulmonary hypertension in neonates (Rotstein et al., 2015).

Safety And Hazards

The safety data sheet (MSDS) for Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

benzyl 1,2,5-oxadiazepane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESKYYYFBJBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCON1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,2,5-oxadiazepane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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